![molecular formula C9H7ClN2O3 B12861077 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12861077.png)
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. . The unique structure of this compound makes it a valuable scaffold in drug discovery and development.
Preparation Methods
The synthesis of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods often utilize continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloro Substituent
The 6-chloro group undergoes nucleophilic substitution under specific conditions. This reactivity is enhanced by electron-withdrawing effects from the adjacent imidazole and pyridine rings:
Substitution reactions typically proceed via an SNAr mechanism, with microwave irradiation improving efficiency and reducing reaction times .
Functionalization of the Carboxylic Acid Group
The 2-carboxylic acid moiety participates in standard derivatization reactions:
Esterification
Reagent/Conditions | Product | Application |
---|---|---|
SOCl₂ + ROH (reflux) | Methyl/ethyl esters | Prodrug synthesis |
DCC/DMAP (room temperature) | Activated esters for peptide coupling | Bioconjugation studies |
Ester derivatives are precursors for further modifications, such as amide bond formation .
Decarboxylation
Thermal decarboxylation (150–200°C) removes the COOH group, yielding 6-chloro-8-methoxyimidazo[1,2-a]pyridine. This reaction is critical for generating simpler analogs for structure-activity relationship studies .
Oxidation and Reduction Reactions
The imidazo[1,2-a]pyridine core exhibits redox activity:
Reaction Type | Reagents/Conditions | Outcome |
---|---|---|
Oxidation | KMnO₄ (acidic) | Ring-opening to form dicarboxylic acid |
Reduction | H₂/Pd-C (EtOH) | Saturation of the pyridine ring |
Oxidation reactions are less common due to the stability of the fused aromatic system, but reduction can modulate electronic properties for material science applications .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable C–H functionalization:
Reaction Type | Conditions | Product |
---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl/heteroaryl derivatives at C-3 |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination at C-6 (after Cl replacement) |
These reactions expand structural diversity for medicinal chemistry optimization .
Microwave-Assisted Reactions
Solvent-free microwave irradiation enhances reaction efficiency:
Substrate | Conditions | Product | Time (min) | Yield (%) |
---|---|---|---|---|
2-Amino-5-chloropyridine + α-bromoketone | 100 W, 65°C, neat | Imidazo[1,2-a]pyridine core | 15 | 90 |
This method avoids traditional solvents, aligning with green chemistry principles .
Comparative Reactivity with Analogues
Reactivity differences between 6-chloro-8-methoxy derivatives and related compounds:
Compound | Key Reactivity Difference |
---|---|
6-Chloro-8-methyl analog | Methoxy group increases electron density, slowing SNAr |
8-Chloro-6-methoxy isomer | Altered regioselectivity in cross-coupling |
The 8-methoxy group sterically hinders electrophilic substitutions at adjacent positions .
Mechanistic Insights
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Specifically, 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound effectively induces apoptosis in various cancer cell lines by activating specific signaling pathways related to cell death .
2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents .
3. Enzyme Inhibition
Another area of research focuses on the compound's role as an enzyme inhibitor. It has been identified as a potential inhibitor of certain kinases involved in cancer progression. By modulating these enzymes, the compound may contribute to the development of targeted cancer therapies .
Synthetic Utility
1. Building Block in Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing more complex molecules .
2. Drug Development
The compound's structural features make it an attractive candidate for drug development. Its ability to interact with biological targets suggests that derivatives can be designed to enhance efficacy and reduce side effects in therapeutic applications .
Case Studies
Case Study 1: Anticancer Research
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against breast cancer cell lines. The results showed that certain modifications significantly enhanced potency compared to the parent compound, highlighting its potential as a lead structure for further development .
Case Study 2: Antimicrobial Testing
A team conducted antimicrobial susceptibility testing using this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The findings indicated a minimum inhibitory concentration (MIC) that suggests this compound could be developed into a new class of antibiotics .
Mechanism of Action
The mechanism of action of 6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, disrupting essential biological processes in microorganisms. This inhibition can lead to the death of the target cells, making it an effective antimicrobial agent .
Comparison with Similar Compounds
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
6-Bromo-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid: Similar in structure but with a bromine atom instead of chlorine.
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid: Contains a trifluoromethyl group, which can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Biological Activity
6-Chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Chemical Formula : C9H7ClN2O2
- Molecular Weight : 210.62 g/mol
- CAS Number : 1427427-09-5
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various biological pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
Anticancer Activity
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds, including this compound, exhibit significant anticancer properties. Various studies have demonstrated that these compounds can inhibit the growth of different cancer cell lines.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
A-431 | <10 | Induction of apoptosis through Bcl-2 modulation | |
Jurkat | <5 | Inhibition of cell proliferation via cell cycle arrest |
Antimycobacterial Activity
In addition to anticancer properties, this compound has shown promising results against Mycobacterium tuberculosis. A study employing molecular docking techniques indicated that the compound binds effectively to key enzymes involved in the bacterial metabolism.
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.
Case Studies
- Anticancer Efficacy :
-
Mycobacterial Inhibition :
- Another research project focused on the synthesis and evaluation of new imidazo[1,2-a]pyridine derivatives for their antimycobacterial activity. The findings suggested that this compound has a strong inhibitory effect on Mycobacterium strains, highlighting its potential as a lead compound for tuberculosis treatment .
Properties
Molecular Formula |
C9H7ClN2O3 |
---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
6-chloro-8-methoxyimidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-7-2-5(10)3-12-4-6(9(13)14)11-8(7)12/h2-4H,1H3,(H,13,14) |
InChI Key |
YUUBDZOQIMWKID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CN2C1=NC(=C2)C(=O)O)Cl |
Origin of Product |
United States |
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